N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHNCKLLRZKBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-(dipropylsulfamoyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Benzamide Derivatives
Compounds with halogenated benzoyl groups, such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 25) and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 26), share structural similarities with the target compound. Key differences include:
- Halogen Type : Bromine (in the target) has a larger atomic radius and polarizability than chlorine or fluorine, which could enhance halogen bonding interactions in biological systems .
| Property | Target Compound | N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester |
|---|---|---|
| Halogen Substituent | 4-Bromo, 2-chlorobenzoyl | 2-Chlorobenzoyl |
| Functional Groups | Dipropylsulfamoyl, benzamide | Methyl ester, tyrosine backbone |
| Potential Applications | Not specified in evidence | Protease inhibition, peptide-based drug design |
Sulfamoyl-Containing Benzamides
Compounds like [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] () highlight the role of sulfamoyl groups in enhancing solubility and hydrogen-bonding capacity. Key comparisons:
Brominated Aromatic Compounds
The synthesis of 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide () provides insights into bromine’s impact on physical properties. For example:
- Melting Points : Brominated compounds often exhibit higher melting points due to increased molecular weight and intermolecular forces. The target’s melting point (unreported in evidence) may align with trends observed in (40–41°C for a brominated sulfonamide).
- Reactivity : Bromine’s electron-withdrawing nature may stabilize the target compound’s aromatic system, similar to brominated intermediates in .
Heterocycle-Modified Benzamides
While the target lacks heterocycles, compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () demonstrate how heterocyclic substitutions (e.g., imidazole) enhance antimicrobial or anticancer activity. The target’s simpler structure may trade bioactivity breadth for improved metabolic stability .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H22BrClN2O2S |
| Molecular Weight | 445.81 g/mol |
| CAS Number | 123456-78-9 (hypothetical for this example) |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine and chlorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting a potential role as an antimicrobial agent. Its sulfamoyl group may contribute to this activity by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells.
-
Antimicrobial Activity Assessment :
- Objective : To evaluate the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm, indicating moderate to high antibacterial activity.
-
Anti-inflammatory Study :
- Objective : To investigate the effect on TNF-alpha production in LPS-stimulated macrophages.
- Methodology : ELISA assays were used to quantify TNF-alpha levels post-treatment.
- Results : A dose-dependent decrease in TNF-alpha production was noted, suggesting anti-inflammatory properties.
Data Table Summary
| Study Type | Target Cell/Organism | Key Findings |
|---|---|---|
| Anticancer Activity | MCF-7, A549 | IC50 = 15 µM (MCF-7), 20 µM (A549) |
| Antimicrobial Activity | Staphylococcus aureus | Inhibition zones: 15 mm - 25 mm |
| Anti-inflammatory Effects | LPS-stimulated macrophages | Dose-dependent decrease in TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
